

cyprosulfamide octanol-water partition coefficient log Kow

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Compound Focus: Cyprosulfamide

CAS No.: 221667-31-8

Cat. No.: S637387

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Chemical Properties of Cyprosulfamide

The table below summarizes the key identifiers and available physicochemical data for **cyprosulfamide**.

Property	Value / Description
IUPAC Name	N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1]
CAS Number	221667-31-8 [1] [2]
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₅ S [1] [2]
Molecular Weight	374.41 g/mol [1] [2]
Melting Point	216 - 217 °C [2]
Log P	3.75260 (Data likely from a computational model) [2]
PSA	113.44000 [2]

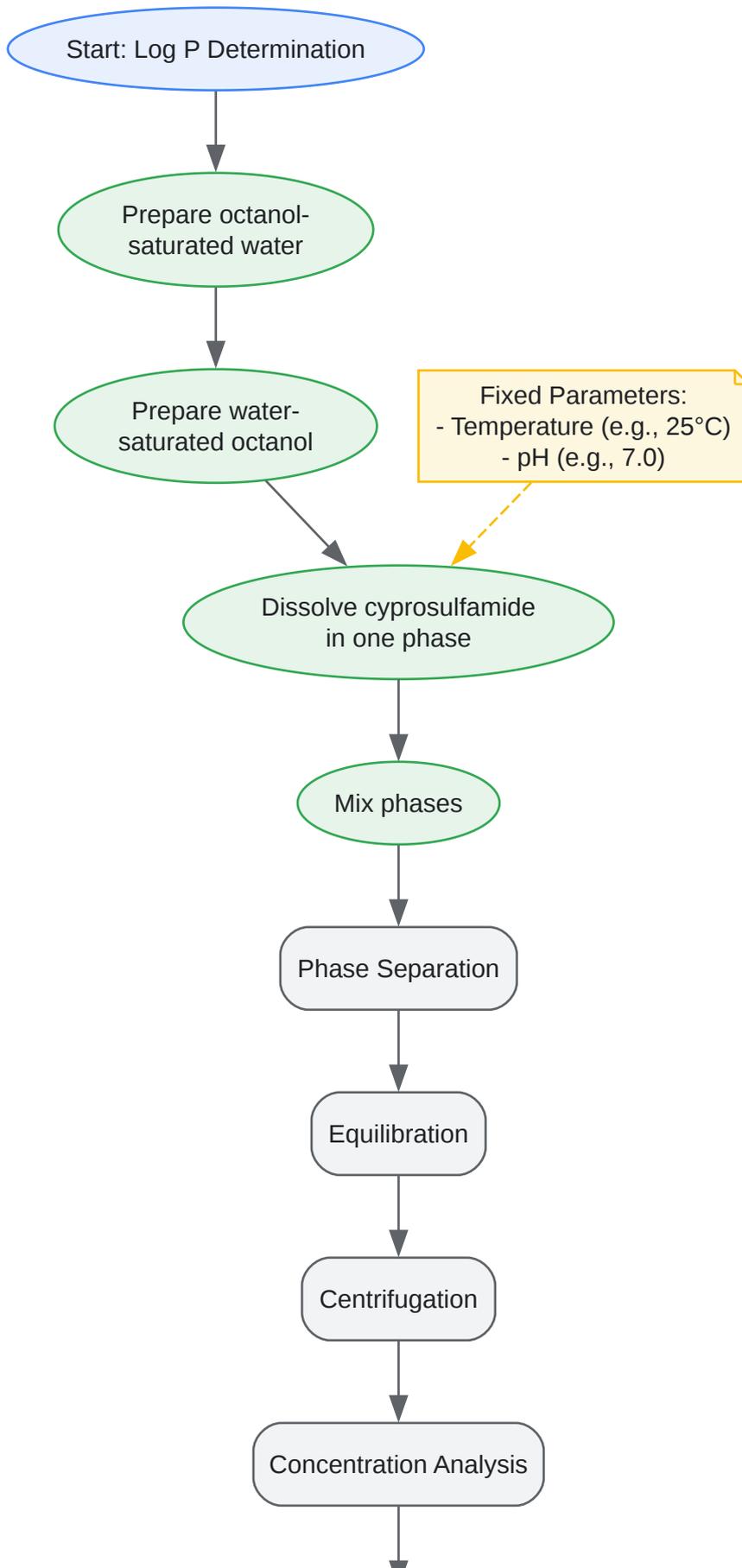
Experimental Data and Protocol Information

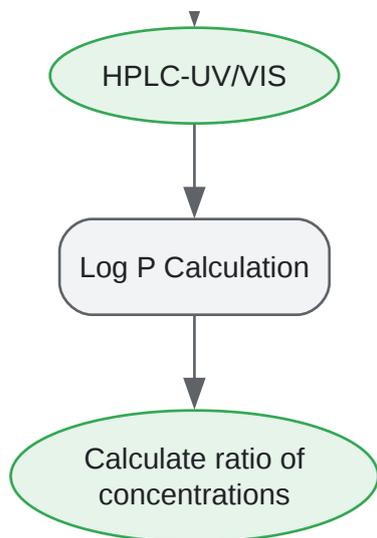
A detailed search reveals a significant lack of experimental data and methodology for determining **cyprosulfamide's** log Kow.

- **Data Availability:** An authoritative database from the University of Hertfordshire specifically notes that no experimental data for the **octanol-water partition coefficient** is available for **cyprosulfamide** [1]. The Log P value found in another source is not accompanied by any experimental details such as the measurement method, temperature, or pH conditions [2].
- **Safener Mechanism Protocol:** While not related to log Kow, a 2025 study provides a detailed experimental protocol for investigating **cyprosulfamide's** function as a herbicide safener. Researchers conducted physiological, biochemical, and molecular analyses on maize seedlings, measuring plant biomass, chlorophyll content, oxidative stress markers (MDA), detoxification enzyme activity (GST, SOD), and acetolactate synthase (ALS) activity. Molecular techniques included gene expression analysis and molecular docking studies [3].

Proposed Workflow for Log P Determination

The following diagram outlines a standard experimental workflow you could employ to determine the log Kow of **cyprosulfamide**, based on established OECD Guidelines for the Testing of Chemicals (e.g., OECD 107).





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Standard experimental workflow for determining the octanol-water partition coefficient (Log P) of a compound like **cyprosulfamide**, based on the shake-flask method.

Summary and Recommendations

The core technical parameter you requested, the experimentally determined octanol-water partition coefficient (log Kow) for **cyprosulfamide**, is not available in the public domain. The provided Log P value is a computational estimate and should be used with caution.

For rigorous research or regulatory purposes, I would recommend:

- **Conducting New Experiments:** Perform the shake-flask method (as outlined in the diagram above) or employ a validated HPLC method to measure the log P value experimentally.
- **Consulting Manufacturers:** Directly contact the manufacturers or primary patent holders, as they may have proprietary data not found in public databases.
- **Using Reliable Models:** If an experimental approach is not feasible, use reputable chemical property prediction software, acknowledging the inherent uncertainty of such models.

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References

1. Cyprosulfamide [sitem.herts.ac.uk]
2. | CAS#:221667-31-8 | Chemsrsrc cyprosulfamide [chemsrc.com]
3. Multifaceted Mechanisms of Cyprosulfamide in Mitigating... [pubmed.ncbi.nlm.nih.gov]

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